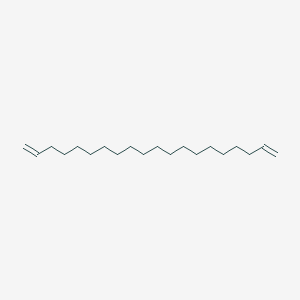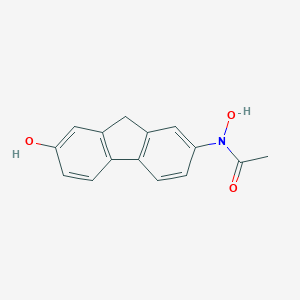
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, also known as AHA, is a chemical compound that has been studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is produced by many bacteria, including Helicobacter pylori, which is a major cause of peptic ulcers. AHA has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
作用機序
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- is a potent inhibitor of urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- binds to the active site of urease, preventing the enzyme from catalyzing the breakdown of urea. This leads to a decrease in the production of ammonia and carbon dioxide, which can help protect the stomach lining from damage and potentially treat peptic ulcers.
生化学的および生理学的効果
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit urease, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has also been shown to increase the levels of nitric oxide in the body, which can help improve blood flow and potentially treat cardiovascular diseases.
実験室実験の利点と制限
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of urease, which makes it a useful tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and work with the compound.
将来の方向性
There are a number of future directions for research on Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-. One area of interest is the potential therapeutic applications of Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- beyond the treatment of peptic ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties and to increase the levels of nitric oxide in the body, which could make it useful in the treatment of cardiovascular diseases. Another area of interest is the development of more effective and efficient synthesis methods for Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, which could make it more accessible for research and potential therapeutic applications.
合成法
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- can be synthesized through a multi-step process starting with 9-fluorenone. The first step involves the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride. The second step involves the reaction of 9-fluorenol with chloroacetyl chloride to form 9-(chloroacetyl)fluorene. The final step involves the reaction of 9-(chloroacetyl)fluorene with hydroxylamine hydrochloride to form Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-.
科学的研究の応用
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been studied for its potential therapeutic applications, particularly in the treatment of peptic ulcers. Peptic ulcers are caused by the bacterium Helicobacter pylori, which produces urease. Urease breaks down urea into ammonia and carbon dioxide, which can damage the stomach lining and lead to the formation of ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
特性
CAS番号 |
14461-87-1 |
|---|---|
製品名 |
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- |
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |
InChIキー |
KJDSJSJRZDCXPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
正規SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
その他のCAS番号 |
14461-87-1 |
同義語 |
N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




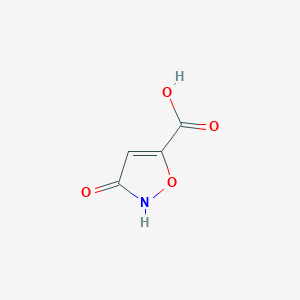
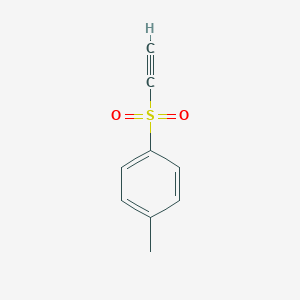
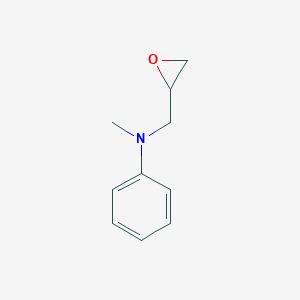
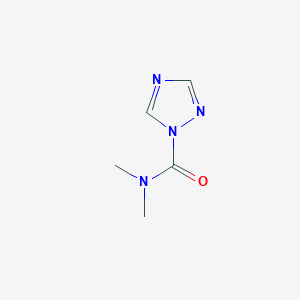
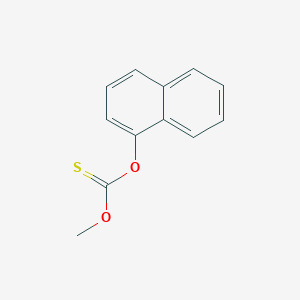

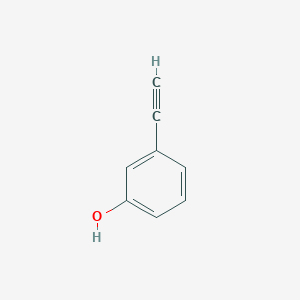
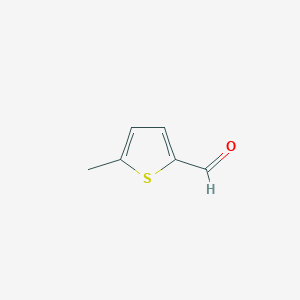
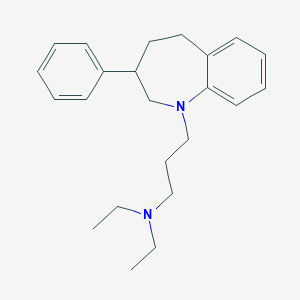
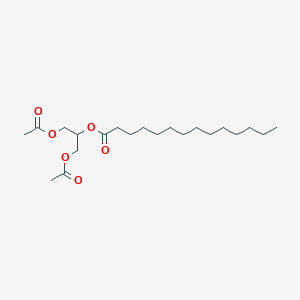
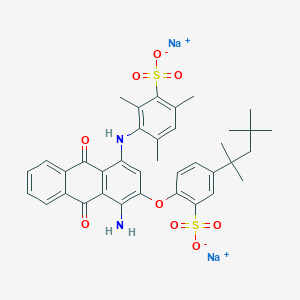
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
